3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzofuran ring, a phenyl group, and a dimethoxybenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The process often employs reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like methanol (MeOH). The reaction mixture is stirred overnight, followed by purification steps involving washing with aqueous solutions and drying over anhydrous magnesium sulfate (MgSO4) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like Pd-C and hydrogen gas are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamides: These compounds share the dimethoxybenzamido moiety and exhibit similar chemical properties.
Phenylbenzofurans: Compounds with a benzofuran ring and phenyl group show structural similarities and may have comparable applications.
Uniqueness
3-(2,3-Dimethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions in chemical reactions and biological systems.
Properties
IUPAC Name |
3-[(2,3-dimethoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-29-19-14-8-12-17(21(19)30-2)23(27)26-20-16-11-6-7-13-18(16)31-22(20)24(28)25-15-9-4-3-5-10-15/h3-14H,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIUQQRCFHAUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.